molecular formula C12H14N2O2S B1669799 Dansylamide CAS No. 1431-39-6

Dansylamide

Cat. No. B1669799
CAS RN: 1431-39-6
M. Wt: 250.32 g/mol
InChI Key: TYNBFJJKZPTRKS-UHFFFAOYSA-N
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Description

Dansylamide is a fluorescent dye that forms in a reaction between dansyl chloride and ammonia . It is the simplest representative of the class of dansyl derivatized amines, which are widely used in biochemistry and chemistry as fluorescent labels .


Synthesis Analysis

Dansylamide can be synthesized by reacting dansyl chloride with ammonia . Other synthesis methods include the design and total synthesis of a novel artificial ion channel molecule, designated as dansylated polytheonamide mimic .


Molecular Structure Analysis

The structure and conformational stability of Dansylamide in the gas phase were investigated for the first time by a combined gas-phase electron diffraction-mass spectrometry (GED/MS), complemented by quantum chemical calculations . GED data indicate that different skewed conformers exist at T = 464 K, which are characterized by the deviation of two S–N bonds from the perpendicular orientation relative to the naphthalene plane .


Chemical Reactions Analysis

Dansylamide interacts with primary amino groups of aliphatic and aromatic amines, forming stable fluorescent derivatives . It is also used in the development of new generation of biosensors for the in vivo monitoring of traces of metals .


Physical And Chemical Properties Analysis

Dansylamide has a molecular formula of C12H14N2O2S and a molecular weight of 250.32 g/mol . The structure of Dansylamide was investigated using gas-phase electron diffraction and theoretical methods .

Scientific Research Applications

  • Scientific Field: Structural Chemistry
  • Summary of the Application: Dansylamide is a fluorophore known for its donor-acceptor bifunctionality and its ability to form intra- and intermolecular hydrogen bonding. It has been used in the development of a new generation of biosensors for the in vivo monitoring of traces of metals .
  • Methods of Application or Experimental Procedures: The structure and conformational stability of Dansylamide in the gas phase were investigated for the first time by a combined gas-phase electron diffraction-mass spectrometry (GED/MS), complemented by quantum chemical calculations . GED data indicate that different skewed conformers exist at T = 464 K, which are characterized by the deviation of two S–N bonds from the perpendicular orientation relative to the naphthalene plane .
  • Results or Outcomes: The most indicative structural parameters for electronic interactions between the donor-acceptor substituents and the aromatic naphthalene and the subsequent stabilization of the favorable skewed eclipsed-syn conformer are the dihedral angles C 9 –C 1 –S–N and C 10 –C 5 –N–C with the experimentally determined values of 66.8° (32) and 68.1° (72), respectively . The role of –SO 2 NH 2 by forming intramolecular hydrogen bonds was scrutinized by employing the natural bond orbital approach (NBO), quantum theory atoms in molecules (QTAIM), and molecular electrostatic potential (MESP) .

properties

IUPAC Name

5-(dimethylamino)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNBFJJKZPTRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162306
Record name Dansylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dansylamide

CAS RN

1431-39-6
Record name Dansylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Dimethylaminonaphthalene-1-sulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001431396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dansylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(dimethylamino)naphthalene-1-sulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.413
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DANSYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUZ5S5875E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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